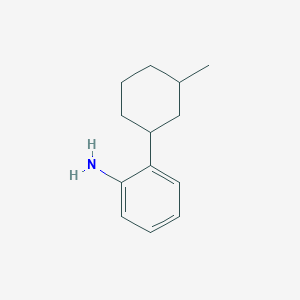

2-(3-Methylcyclohexyl)aniline

Description

Contextualization as an Aniline (B41778) Derivative in Organic Synthesis

Aniline and its derivatives are cornerstones of organic synthesis, prized for the reactivity of the amino group and the aromatic ring. 2-(3-Methylcyclohexyl)aniline fits within this class as a disubstituted aniline, where the presence of the amino group (-NH2) is pivotal for a wide array of chemical transformations. This functional group allows the molecule to act as a nucleophile or to be readily converted into other functional groups, such as diazonium salts, which are versatile intermediates.

In modern synthetic chemistry, aniline derivatives are particularly crucial for participating in organometallic cross-coupling reactions that form new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds. These reactions are fundamental to building complex molecular architectures from simpler precursors. fiveable.metamu.edu The amino group on the this compound scaffold enables it to be a key partner in several powerful, palladium- or copper-catalyzed coupling reactions. organic-chemistry.org These methods are celebrated for their efficiency and functional group tolerance, making them indispensable tools in both academic and industrial laboratories. The specific nature of the substituents on the aniline ring, such as the bulky and electron-donating cyclohexyl group, can influence the electronic properties and steric environment of the molecule, thereby modulating its reactivity in these synthetic transformations.

Table 1: Key Organometallic Coupling Reactions Involving Aniline Derivatives

| Reaction Name | Catalyst System (Typical) | Bond Formed | Description |

|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium catalyst with a phosphine (B1218219) ligand | C-N | Forms a carbon-nitrogen bond between an aryl halide/triflate and an amine. It is a primary method for synthesizing N-aryl amines. jst.go.jp |

| Suzuki-Miyaura Coupling | Palladium catalyst | C-C | Creates a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organohalide. libretexts.org |

| Chan-Lam Coupling | Copper catalyst | C-N, C-O | Forms a carbon-heteroatom bond, typically coupling an amine or alcohol with a boronic acid. It can often be performed in air. organic-chemistry.org |

| Heck Reaction | Palladium catalyst | C-C | Couples an unsaturated halide (or triflate) with an alkene to form a substituted alkene. nih.gov |

Significance as a Foundational Structure in Chemical Research

The utility of this compound extends beyond its general reactivity as an aniline; its true significance lies in its role as a foundational structure, or scaffold. In chemical and medicinal research, a scaffold is a core molecular framework upon which various functional groups can be systematically added to create a library of new compounds with diverse properties. This compound is frequently employed as such a "building block" for constructing more elaborate molecules. bldpharm.comenaminestore.comsigmaaldrich.comchemdiv.com

The compound's structure is a hybrid of two key components:

The Aniline Moiety: Provides a reactive handle for chemical modifications and serves as a common structural element in many biologically active molecules.

The 3-Methylcyclohexyl Group: This bulky, non-polar (lipophilic) substituent imparts specific steric and physicochemical properties. It can influence how a larger molecule fits into a biological target, such as an enzyme's active site, and can affect properties like solubility and the ability to cross cell membranes.

This combination makes the this compound scaffold particularly attractive in drug discovery and materials science. Researchers can use the aniline core for chemical coupling while the methylcyclohexyl group helps to fine-tune the steric and lipophilic profile of the final product.

Overview of Current Research Trajectories

Current research involving the this compound scaffold is primarily focused on its application in the development of new functional molecules, especially in medicinal chemistry. The core structure is being used as a starting point to synthesize novel compounds with potential therapeutic applications.

A prominent research trajectory is the development of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in diseases like cancer and autoimmune disorders. Researchers have synthesized derivatives of the this compound scaffold and found them to be potent inhibitors of specific kinases, such as Janus kinase 3 (JAK3). jst.go.jp In these studies, structure-activity relationship (SAR) investigations explore how adding different substituents to the aniline ring or modifying the cyclohexyl group impacts inhibitory activity and metabolic stability. jst.go.jpacs.org For instance, the introduction of fluorine atoms or amide groups onto the scaffold has been shown to significantly enhance biological potency. jst.go.jp

Another area of investigation is in agrochemicals, where aniline derivatives have a long history of use. The unique steric and electronic properties of the this compound core make it a candidate for developing new pesticides and fungicides. Research also points toward its use in materials science, where aniline-based structures are incorporated into organic light-emitting diodes (OLEDs) and metal-organic frameworks (MOFs), though this area is less developed compared to its pharmaceutical applications. bldpharm.com The overarching trend is the use of this compound not as an end-product itself, but as a crucial intermediate for creating highly functionalized and specialized molecules.

Table 2: Examples of Research Applications for the this compound Scaffold

| Derivative Compound | Research Area | Finding/Application |

|---|---|---|

| N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl) Derivatives | Medicinal Chemistry | Serves as the core for PIM-447, a potent pan-PIM kinase inhibitor that has entered clinical trials for hematological malignancies. acs.org |

| 1H-Pyrrolo[2,3-b]pyridine Derivatives with a Methylcyclohexylamino Group | Medicinal Chemistry | The 3-methylcyclohexylamine (B3022809) moiety, when attached to a pyrrolopyridine core, produced potent JAK3 inhibitory activity, relevant for immunomodulatory drugs. jst.go.jp |

| 2-Fluoro-6-(3-methylcyclohexyl)aniline | Organic Synthesis / Agrochemicals | Used as a chemical intermediate. The fluorine atom and cyclohexyl group modify electronic properties and lipophilicity, which is relevant for developing bioactive compounds like fungicides. |

| 3-Methyl-2-(3-methylcyclohexyl)aniline | Materials Science | Listed as a building block for materials like monomers for covalent organic frameworks (COFs) and organic electronics. bldpharm.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H19N |

|---|---|

Molecular Weight |

189.30 g/mol |

IUPAC Name |

2-(3-methylcyclohexyl)aniline |

InChI |

InChI=1S/C13H19N/c1-10-5-4-6-11(9-10)12-7-2-3-8-13(12)14/h2-3,7-8,10-11H,4-6,9,14H2,1H3 |

InChI Key |

BFEPVDPVTBLAPY-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC(C1)C2=CC=CC=C2N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 3 Methylcyclohexyl Aniline and Its Derivatives

Direct Synthetic Routes to 2-(3-Methylcyclohexyl)aniline

Direct synthesis of this compound involves constructing the aniline (B41778) core with the substituted cyclohexyl group already in the target position. One plausible approach is the adaptation of the Semmler–Wolff reaction, which converts 2-cyclohexanone oximes into anilines under acidic or transition-metal-promoted conditions. beilstein-journals.org A more contemporary method involves the copper-catalyzed dehydrogenation and amination of carbonyl-substituted cyclohexanes. nih.gov This strategy can exclusively synthesize meta-substituted anilines from cyclohexyl ketones, proceeding through a cascade of dehydrogenation, allylic amination, oxidative dehydrogenation, and aromatization. nih.gov

Another direct approach is the catalyst- and additive-free synthesis from (E)-2-arylidene-3-cyclohexenones and primary amines. beilstein-journals.org This method proceeds via a sequential imine condensation–isoaromatization pathway, offering an alternative for constructing aniline derivatives through an amination-aromatization strategy. beilstein-journals.org While these methods provide a conceptual framework, the direct synthesis of the specific title compound, this compound, is not extensively detailed in readily available literature, suggesting that multi-step indirect pathways are more commonly employed.

Indirect Synthetic Pathways via Precursor Modification

Indirect routes offer greater flexibility by assembling the final molecule through the modification of precursor structures. These strategies include forming the key nitrogen-carbon bonds or constructing the aromatic ring from acyclic precursors.

N-Alkylation and Arylation Approaches

N-alkylation of anilines and N-arylation of amines are fundamental C-N bond-forming reactions. The synthesis of this compound derivatives can be envisioned through two primary disconnection strategies:

N-Alkylation of an Aniline: This involves reacting a suitable 2-substituted aniline with a 3-methylcyclohexyl electrophile (e.g., halide or tosylate). Catalytic methods for N-alkylation are well-developed, utilizing reagents like primary amines in the presence of a reusable heterogeneous palladium catalyst or carboxylic acids with molecular hydrogen under ruthenium catalysis. organic-chemistry.orgcsic.es For instance, the alkylation of aniline with cyclohexyl methanol (B129727) has been achieved with high turnover using a (tBu2NNN)RuCl2(PPh3) catalyst. researchgate.net Copper-catalyzed systems, activated by visible light, have also proven effective for coupling aliphatic amines with unactivated secondary alkyl iodides, a pathway relevant for sterically hindered cyclohexyl groups. nih.gov

N-Arylation of a Cyclohexylamine: This approach involves the coupling of 3-methylcyclohexylamine (B3022809) with an ortho-functionalized benzene (B151609) derivative. This is typically achieved via transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

These methods offer broad substrate tolerance, but their application to sterically demanding substrates like this compound may require specific optimization of catalysts and reaction conditions to overcome potential steric hindrance. nih.govnih.gov

Benzannulation Strategies for Aniline Core Construction

Benzannulation reactions construct the aniline's benzene ring from acyclic precursors, providing a powerful alternative to the functionalization of an existing aromatic ring. researchgate.net These methods are particularly useful for accessing polysubstituted anilines with precise regiocontrol. researchgate.netnih.gov

One prominent strategy is the [3+3] benzannulation, where 1,3-diketones react with in-situ generated acetone (B3395972) imines to yield meta-substituted anilines. beilstein-journals.org The reaction mechanism involves nucleophilic addition, intramolecular condensation, and subsequent dehydration to form the aromatic ring. beilstein-journals.org

Another versatile approach is the reaction of ynamides with vinylketenes, often generated in situ from cyclobutenones. nih.govmit.edu This process proceeds through a cascade of four pericyclic reactions to produce highly substituted aniline derivatives. nih.govmit.edu This tandem strategy is highly modular and allows for the introduction of a wide range of functional groups. nih.gov

The Diels-Alder reaction offers another pathway, where 2-amino-substituted furans act as dienes in [4+2] cycloadditions with various dienophiles. researchgate.net The resulting cycloadducts can be readily dehydrated to furnish polysubstituted anilines. researchgate.netrsc.org A tandem [4+1]–[4+2] cycloaddition catalyzed by yttrium triflate has been developed for a highly convergent synthesis of diverse aniline structures. rsc.org

Table 1: Representative Benzannulation Reaction for Aniline Synthesis

| Reaction Type | Precursors | Catalyst/Conditions | Product Type | Ref |

|---|---|---|---|---|

| (3+3) Benzannulation | 1,3-Diketone, Amine, Acetone | AcOH, Molecular Sieves, 60 °C | meta-Substituted Anilines | beilstein-journals.org |

| Ynamide-Vinylketene Annulation | Ynamide, Cyclobutenone | Heat (refluxing toluene) | Highly Substituted Anilines | nih.gov |

| Tandem [4+1]-[4+2] Cycloaddition | Isocyanide, α,β-Unsaturated Carbonyl, Dienophile | Yttrium Triflate | Polysubstituted Anilines | rsc.org |

Acylation and Amide Formation with Aniline Derivatives

Acylation to form an amide bond is a crucial transformation in organic synthesis, often used to protect the amine functionality or as a key step in a larger synthetic sequence. rsc.org The synthesis of amides from anilines, especially those that are sterically hindered or electronically deactivated, can be challenging. acs.orgrsc.org

Modern methods have been developed to overcome these limitations. The combination of N,N,N',N'-tetramethylchloroformamidinium hexafluorophosphate (B91526) (TCFH) and N-methylimidazole (NMI) allows for the in-situ generation of highly reactive acyl imidazolium (B1220033) ions, which can efficiently acylate even poorly nucleophilic anilines at room temperature. acs.org Another protocol involves the in-situ formation of acyl fluorides, which react with amines at elevated temperatures to effectively couple sterically hindered substrates. rsc.org

For less demanding substrates, classical methods using titanium tetrachloride (TiCl4) as a mediator for the direct condensation of carboxylic acids and amines provide a general route to amides. nih.gov These acylation strategies are critical for preparing N-acyl derivatives of this compound, which can then undergo further transformations. For example, N-acyl-o-alkynylanilines are precursors for palladium-catalyzed cyclizations to form functionalized quinolines. acs.org

Catalytic Approaches in the Synthesis of this compound Derivatives

Modern catalytic methods, particularly those involving palladium, have revolutionized the synthesis of complex aromatic compounds by enabling the direct functionalization of C-H bonds. These techniques allow for the late-stage introduction of functional groups onto the aniline scaffold, bypassing the need for pre-functionalized starting materials.

Palladium-Catalyzed C-H Functionalization (e.g., Olefination, Alkynylation)

Palladium-catalyzed C-H functionalization allows for the direct coupling of C-H bonds in the aniline ring with various partners, such as alkenes (olefination) and alkynes (alkynylation).

C-H Olefination: The direct olefination of anilines can be directed to different positions on the aromatic ring depending on the catalytic system.

meta-Olefination: Using a nitrile-based directing group template, microwave-assisted palladium-catalyzed meta-C-H olefination of aniline derivatives has been achieved with high regioselectivity. rsc.orgrsc.org This method is compatible with a broad range of substrates and allows for the subsequent removal of the directing group. rsc.org

para-Olefination: A highly para-selective C-H olefination of various aniline derivatives has been reported using a Pd/S,O-ligand-based catalyst. nih.govresearchgate.netacs.org This system operates under mild conditions and is effective for primary, secondary, and tertiary anilines, including those with electron-withdrawing groups. nih.gov

Table 2: Palladium-Catalyzed C-H Olefination of Aniline Derivatives

| Selectivity | Catalyst System | Key Feature | Substrate Scope | Ref |

|---|---|---|---|---|

| meta | Pd(OAc)₂, Nitrile Template | Microwave-assisted, high regioselectivity | Broad compatibility | rsc.orgrsc.org |

| para | Pd(OAc)₂, S,O-Ligand | Mild conditions, high para-selectivity | Primary, secondary, and tertiary anilines | nih.govresearchgate.net |

C-H Alkynylation: Similar to olefination, direct C-H alkynylation provides a powerful tool for introducing carbon-carbon triple bonds.

para-Alkynylation: A nondirected, para-selective C-H alkynylation of aniline derivatives has been developed using a Pd/S,O-ligand-based catalyst. researchgate.net The reaction proceeds under mild conditions and is compatible with a variety of substituted anilines.

ortho-Alkynylation: The Catellani reaction provides a pathway for ortho-C-H amination followed by a termination step, such as alkynylation. acs.org A palladium-catalyzed synthesis of α-alkynyl anilines has been achieved via a Catellani ortho-amination terminated by a decarboxylative alkynylation using alkynyl carboxylic acids. acs.org

These C-H functionalization techniques are instrumental in creating derivatives of this compound, allowing for the precise installation of valuable functional groups for applications in materials science and medicinal chemistry.

Table 3: Palladium-Catalyzed C-H Alkynylation of Aniline Derivatives

| Selectivity | Method/Catalyst System | Key Feature | Substrate Scope | Ref |

|---|---|---|---|---|

| para | Pd/S,O-Ligand | Nondirected, mild conditions | Substituted anilines | researchgate.net |

| ortho | Catellani Reaction (Pd-catalyzed) | Ortho-amination followed by alkynylation | Aryl iodides, N-(benzoyloxy)morpholine, alkynyl carboxylic acids | acs.org |

Copper-Catalyzed Carbon-Nitrogen (C-N) Bond Formation

The formation of the C(aryl)-N bond is a cornerstone in the synthesis of aniline derivatives. Copper-catalyzed methods, particularly the Ullmann condensation and related reactions, represent a classical yet evolving strategy for this transformation. wikipedia.orgmagtech.com.cn The Ullmann-Goldberg reaction, the specific variant for C-N bond formation, typically involves the coupling of an aryl halide with an amine at elevated temperatures, often using stoichiometric amounts of copper or copper salts. wikipedia.org

For the synthesis of this compound, this methodology could be applied by reacting an ortho-haloaniline with a 3-methylcyclohexyl derivative or, more commonly, by coupling a 2-halo-substituted benzene ring with 3-methylcyclohexylamine. A general representation involves the reaction of 2-iodoaniline (B362364) with 3-methylcyclohexylamine in the presence of a copper(I) catalyst and a base.

Reaction Scheme:

An aryl halide (e.g., 2-Iodoaniline) is coupled with an amine (e.g., 3-Methylcyclohexylamine).

A copper(I) salt, such as CuI, serves as the catalyst.

A base (e.g., K₂CO₃ or Cs₂CO₃) is required to neutralize the HX formed.

High-boiling polar solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) are typically used at high temperatures. wikipedia.org

Modern advancements have introduced ligand-accelerated Ullmann-type reactions, which allow the process to occur under milder conditions with improved substrate scope and functional group tolerance. researchgate.netnist.gov Ligands such as 1,10-phenanthroline (B135089) can stabilize the copper catalyst, facilitating the catalytic cycle which is believed to involve oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the amine and subsequent reductive elimination to form the C-N bond. wikipedia.orgorganic-chemistry.org

Table 1: Typical Conditions for Ullmann-Goldberg C-N Coupling

| Component | Example | Role | Citation |

|---|---|---|---|

| Aryl Halide | 2-Iodoaniline, 2-Bromoaniline | Electrophile | wikipedia.org |

| Amine | 3-Methylcyclohexylamine | Nucleophile | wikipedia.org |

| Catalyst | Copper(I) Iodide (CuI) | C-N Bond Formation | wikipedia.org |

| Base | Potassium Carbonate (K₂CO₃) | Acid Scavenger | wikipedia.org |

| Ligand (optional) | 1,10-Phenanthroline | Catalyst Stabilization, Rate Acceleration | wikipedia.org |

| Solvent | N-Methylpyrrolidone (NMP) | Reaction Medium | wikipedia.org |

| Temperature | 150-210 °C | Provides Activation Energy | wikipedia.org |

Rhodium-Catalyzed Hydroamination Reactions

Rhodium-catalyzed hydroamination has emerged as a powerful atom-economical method for forming C-N bonds. This reaction involves the direct addition of an N-H bond of an amine across an unsaturated carbon-carbon bond (alkene or alkyne). ntu.edu.sgresearchgate.net For the synthesis of this compound, a hypothetical pathway would involve the intermolecular hydroamination of 1-phenylcyclohexene derivatives or the intramolecular cyclization of an appropriately designed amino-alkene.

More established rhodium-catalyzed methods involve the hydroamination of terminal alkynes with anilines. ntu.edu.sgacs.org For instance, a Rh(III) complex, [Cp*RhCl₂]₂, can effectively catalyze the Markovnikov hydroamination of terminal aromatic alkynes with anilines to produce ketimines, which can then be reduced to the corresponding amines. ntu.edu.sg The reaction pathway is proposed to involve the coordination of both the alkyne and the aniline to the cationic rhodium center, followed by nucleophilic attack and proton transfer. ntu.edu.sg

While direct hydroamination of a simple alkene like 3-methylcyclohexene (B1581247) with aniline is challenging, directed hydroamination reactions have shown significant success. nih.govnih.gov In these cases, a directing group on the substrate coordinates to the metal center, guiding the C-N bond formation to a specific position. Mechanistic studies suggest these reactions can proceed through oxidative addition of the N-H bond to the metal center. nih.gov

Table 2: Key Features of Rhodium-Catalyzed Hydroamination

| Feature | Description | Relevant Catalyst Example | Citation |

|---|---|---|---|

| Reaction Type | Addition of N-H across C=C or C≡C | [Cp*RhCl₂]₂ | ntu.edu.sg |

| Substrates | Alkynes, directed alkenes | Phenylacetylene, Allyl amines | ntu.edu.sgnih.gov |

| Regioselectivity | Typically follows Markovnikov's rule for terminal alkynes | N/A | ntu.edu.sg |

| Mechanism | Involves cationic Rh intermediates and nucleophilic attack on the coordinated unsaturated bond. | N/A | ntu.edu.sg |

Oxidative Carbonylation Strategies

Oxidative carbonylation is a versatile method for synthesizing carbonyl-containing compounds such as ureas and carbamates from amines. researchgate.netionike.com While not a direct route to the core structure of this compound, it is a key strategy for producing its derivatives. In a typical reaction, the target aniline is treated with carbon monoxide (CO) and an oxidant (often O₂) in the presence of a transition metal catalyst, most commonly palladium. researchgate.netresearchgate.netrsc.org

To synthesize a carbamate (B1207046) derivative, this compound would be reacted with CO and an alcohol (e.g., methanol) using a palladium catalyst system. researchgate.net The synthesis of urea (B33335) derivatives involves reacting the aniline with CO and another amine. ionike.com These reactions are valuable for creating derivatives with potential applications in pharmaceuticals and agrochemicals. researchgate.net The catalytic cycle generally involves the formation of a palladium-carbamoyl intermediate, which then reacts with the nucleophile (alcohol or amine) to yield the final product. rsc.org

Table 3: Catalytic Systems for Oxidative Carbonylation of Anilines

| Catalyst System | Oxidant | Product Type | Citation |

|---|---|---|---|

| Pd(phen)Cl₂ / BMImBF₄ | O₂ | Carbamate | researchgate.net |

| Polymer-immobilized Au | O₂ | Carbamate or Urea | ionike.com |

| PdCl₂(XnPy)₂ | O₂ | Urea | researchgate.net |

| Pd(OAc)₂ | Various | Isatoic Anhydrides, Benzolactams | rsc.org |

Stereoselective and Enantioselective Synthesis of Chiral Isomers

The structure of this compound contains multiple stereogenic centers, making stereocontrol a critical aspect of its synthesis. The cyclohexane (B81311) ring possesses a chiral center at the C3 position (bearing the methyl group) and another at the C1 position (attached to the aniline nitrogen). This gives rise to both diastereomers (cis/trans) and enantiomers.

Accessing Diastereomeric Forms (cis/trans)

The relative orientation of the aniline group at C1 and the methyl group at C3 of the cyclohexane ring defines the cis and trans diastereomers. The formation of these isomers is highly dependent on the synthetic route employed.

Hydrogenation Routes: If the cyclohexyl ring is formed by the hydrogenation of a substituted benzene ring (e.g., hydrogenation of 2-(3-methylphenyl)aniline), the stereochemical outcome is dictated by the catalyst and reaction conditions, which can be tuned to favor one diastereomer over the other.

Coupling/Cyclization Routes: In methods where the C-N or C-C bond is formed, such as reductive amination of 3-methylcyclohexanone (B152366), the reaction can proceed under either kinetic or thermodynamic control, yielding different ratios of the cis and trans products. researchgate.net For instance, visible-light-driven syntheses of related tetrahydroquinolines have shown high diastereoselectivity. researchgate.net The analysis of reaction crudes often reveals the diastereomeric ratio, which can be influenced by the choice of reagents and reaction parameters. mdpi.com

The stability of the final isomers often dictates the product ratio under thermodynamic equilibrium, with the conformer minimizing steric interactions typically being favored.

Table 4: Diastereomers of this compound

| Isomer | Relative Position of Substituents (Aniline at C1, Methyl at C3) | Structural Representation |

|---|---|---|

| cis | Both substituents are on the same face of the cyclohexane ring (e.g., both equatorial or both axial in a chair conformation). | Axial/Equatorial relationship depends on chair conformation. |

| trans | Substituents are on opposite faces of the cyclohexane ring (e.g., one equatorial, one axial). | Axial/Equatorial relationship depends on chair conformation. |

Chiral Catalyst-Mediated Asymmetric Transformations

Achieving enantiocontrol in the synthesis of this compound requires the use of asymmetric catalysis. chiralpedia.comcutm.ac.inuniurb.it This involves employing a chiral catalyst to influence the formation of new stereocenters, leading to an excess of one enantiomer.

Several strategies can be envisioned:

Asymmetric Hydrogenation: A prochiral precursor, such as 2-(3-methylcyclohex-2-en-1-yl)aniline, could be hydrogenated using a chiral transition metal catalyst (e.g., Rhodium or Ruthenium complexes with chiral phosphine (B1218219) ligands like BINAP) to set the stereochemistry at both C1 and C3.

Asymmetric Conjugate Addition: A powerful method involves the Michael addition of a nucleophile to a cyclohexenone derivative. For example, the synthesis of chiral cyclohexenones can be achieved via catalytic enantioselective isomerization of cyclohex-3-en-1-ones, providing a key building block for further elaboration. nih.gov

Asymmetric C-N Coupling: The asymmetric variant of the Buchwald-Hartwig amination, using a chiral ligand on the palladium catalyst, could potentially form the C-N bond with enantioselectivity, creating an axially chiral product or influencing the stereocenter on the ring. snnu.edu.cn

The choice of chiral catalyst is paramount, with systems based on transition metals coordinated to chiral ligands being the most versatile. chiralpedia.com These catalysts create a chiral environment around the active site, forcing the reaction to proceed through diastereomeric transition states of different energies. uvic.ca

Atroposelective Approaches in Aniline Derivatization

Due to the presence of the bulky 3-methylcyclohexyl group at the ortho position, this compound and its derivatives can exhibit axial chirality. This phenomenon, known as atropisomerism, arises from hindered rotation around the C(aryl)-N single bond. If the rotational barrier is high enough, the two non-superimposable rotational isomers (atropisomers) can be isolated.

The synthesis of C-N axially chiral compounds is a frontier in organic chemistry. nih.gov Atroposelective strategies aim to create these isomers with high enantiomeric excess.

Catalytic Asymmetric N-Arylation: Methods like the asymmetric Buchwald-Hartwig amination can be used to construct the C-N bond atroposelectively. The use of a palladium catalyst with a sterically demanding and chiral biarylphosphine ligand (e.g., (S)-DTBM-SEGPHOS) can control the orientation of the coupling partners during the reductive elimination step. snnu.edu.cn

Rh(III)-Catalyzed C-H Activation: Enantioselective oxidative C-H/C-H cross-coupling reactions, catalyzed by a chiral CpRh(III) complex, can form axially chiral biaryl compounds and could be adapted for N-aryl systems. snnu.edu.cn

Organocatalytic N-Acylation: Chiral isothiourea catalysts have been used for the atroposelective N-acylation of aniline-derived sulfonamides, providing an efficient route to atropisomeric anilides. acs.org

The stability of the resulting atropisomers is crucial; the steric bulk of the ortho-substituent must be sufficient to prevent racemization under ambient conditions. snnu.edu.cn

Reaction Mechanisms and Mechanistic Investigations

Elucidation of Carbon-Hydrogen (C-H) Functionalization Pathways

C-H functionalization represents a powerful strategy for molecular synthesis, allowing for the direct conversion of ubiquitous C-H bonds into new functional groups. For a molecule like 2-(3-methylcyclohexyl)aniline, this primarily involves the aromatic C-H bonds of the aniline (B41778) ring, which are activated by the amino group. The site-selectivity of these reactions is often directed by the existing functional groups. While the C-H bonds on the cyclohexyl ring are less reactive, their functionalization, particularly transannular reactions, presents unique challenges and opportunities in synthetic chemistry nih.govresearchgate.netnih.govresearchgate.net.

Palladium-catalyzed C-H functionalization of aniline derivatives can proceed through an electrophilic palladation pathway. In this mechanism, the palladium catalyst acts as an electrophile that attacks the electron-rich aromatic ring of the aniline moiety. The amino group directs this substitution, typically to the ortho and para positions.

The reaction is believed to initiate with the formation of a Wheland intermediate, a common feature in electrophilic aromatic substitution reactions. The subsequent deprotonation of this intermediate is often the rate-limiting step. For aniline derivatives, competition between different electron-rich sites can influence the reaction's outcome acs.org. The general steps are outlined below:

Coordination: The palladium catalyst coordinates to the aniline ring.

Electrophilic Attack: The electrophilic Pd(II) species attacks the aromatic ring, forming a sigma-complex known as a Wheland intermediate.

Deprotonation/Rearomatization: A base removes a proton from the ring, leading to the restoration of aromaticity and the formation of an arylpalladium intermediate.

Functionalization: This arylpalladium species then engages in subsequent steps, such as reductive elimination, to form the final functionalized product.

An alternative pathway for C-H activation is the Base-Assisted Internal Electrophilic-type Substitution (BIES) mechanism acs.org. This mechanism is often considered a type of concerted metalation-deprotonation (CMD) pathway researchgate.netnih.gov. Unlike the stepwise electrophilic palladation, the BIES mechanism involves a single transition state where the C-H bond is cleaved and the carbon-metal bond is formed simultaneously.

In this process, a base, which can be external or part of the catalyst's ligand sphere, abstracts a proton from the aromatic ring at the same time the metal center coordinates to the carbon atom. This concerted process avoids the formation of a high-energy Wheland intermediate. The BIES pathway is characterized by a cyclic transition state involving the substrate, the metal catalyst, and the base. The choice between electrophilic palladation and BIES can depend on factors like the electronic properties of the substrate, the nature of the base, and the specific ligands on the metal catalyst acs.orgresearchgate.net.

| Mechanism Type | Key Intermediate | Role of Base | C-H Cleavage Step |

| Electrophilic Palladation | Wheland Intermediate (Sigma-Complex) | Deprotonates the Wheland intermediate after C-Pd bond formation. | Stepwise |

| BIES / CMD | Concerted Transition State (No discrete intermediate) | Participates directly in the C-H bond cleavage. | Concerted |

Mechanisms of Carbon-Nitrogen (C-N) Bond Formation Reactions

The formation of the C-N bond is central to the synthesis of this compound itself and is a cornerstone of amine synthesis in general semanticscholar.org. Various mechanistic pathways can be employed to construct this critical bond.

Reductive amination is a highly effective method for forming C-N bonds and is a likely pathway for synthesizing this compound from precursors like aniline and 3-methylcyclohexanone (B152366) wikipedia.org. This reaction proceeds in two main stages within a single pot:

Imine/Enamine Formation: The amine (aniline) acts as a nucleophile, attacking the carbonyl carbon of the ketone (3-methylcyclohexanone). This is followed by the elimination of a water molecule to form an imine intermediate (or an enamine if a secondary amine is used) libretexts.org. This step is typically reversible and favored under weakly acidic conditions.

Reduction: The C=N double bond of the imine is then reduced to a C-N single bond. This reduction is accomplished using a suitable reducing agent, such as sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or through catalytic hydrogenation wikipedia.orglibretexts.org. The choice of reducing agent is crucial; for instance, NaBH₃CN is particularly effective because it is selective for the iminium ion over the ketone, preventing premature reduction of the starting material.

This method is widely used due to its efficiency and the broad availability of starting materials organic-chemistry.orgresearchgate.net.

A more advanced and less conventional method for modifying aniline structures involves the formal insertion of a single carbon atom into the aromatic C-N bond. This transforms an aniline into a benzylic amine derivative researchgate.netresearchgate.net. While the direct cleavage of the stable aromatic C-N bond is challenging, this transformation can be achieved through a multi-step dearomatization-rearomatization sequence researchgate.netresearchgate.net.

A plausible mechanism for such a transformation, as described for para-substituted anilines, involves the following key steps researchgate.netresearchgate.net:

Dearomatization: The process begins with the dearomatization of the aniline derivative.

Asymmetric Aziridination: A chiral sulfur ylide serves as the one-carbon source, reacting with the dearomatized intermediate to form an aziridine ring.

Rearrangement and Rearomatization: Prompted by a Brønsted or Lewis acid, the intermediate undergoes a rearrangement. This step breaks the aziridine ring and inserts the carbon atom, followed by a restoration of the ring's aromaticity to yield the final chiral α-branched benzylic amine.

This sophisticated mechanism allows for the expansion of the molecular skeleton and the introduction of chirality in a single, elegant process researchgate.netresearchgate.net.

Hydroamination Reaction Mechanisms (Inner-Sphere vs. Outer-Sphere)

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond (e.g., in an alkene or alkyne), is an atom-economical method for C-N bond formation nih.gov. The mechanism of metal-catalyzed hydroamination can generally be classified into two main pathways: inner-sphere and outer-sphere nih.govacs.org.

Inner-Sphere Mechanism: In this pathway, both the amine and the unsaturated substrate coordinate directly to the metal center before the key C-N bond-forming step occurs. A common variant begins with the formation of a metal-amido (M-N) complex. The alkene or alkyne then inserts into this M-N bond. The final step is typically protonolysis, which releases the amine product and regenerates the catalyst nih.govacs.org. The regioselectivity of the addition is determined during the insertion step.

Outer-Sphere Mechanism: In contrast, the outer-sphere mechanism involves the nucleophilic attack of an amine that is not directly coordinated to the metal center onto an alkene or alkyne that is coordinated and activated by the metal nih.govbohrium.comnih.gov. The metal catalyst renders the C-C multiple bond electrophilic and susceptible to attack by the external amine. This pathway avoids the initial formation of a metal-amido bond nih.govresearchgate.net.

| Mechanism | Amine Coordination | Substrate Coordination | Key Step |

| Inner-Sphere | Coordinated to Metal Center | Coordinated to Metal Center | Insertion of C=C into M-N bond |

| Outer-Sphere | Not Coordinated (External) | Coordinated to Metal Center | Nucleophilic attack of free amine on coordinated substrate |

The operative mechanism depends heavily on the nature of the metal catalyst, its ligands, the amine, and the unsaturated substrate involved nih.govacs.org.

Computational and Experimental Approaches for Mechanistic Insights

A deep understanding of a reaction mechanism is achieved through a synergistic combination of computational modeling and experimental verification. Theoretical calculations can predict reaction pathways, transition state energies, and the structures of transient intermediates, while experimental techniques provide tangible evidence to support or refute these computational models.

Computational approaches, particularly Density Functional Theory (DFT), have become powerful tools for investigating reaction mechanisms. These methods can model the potential energy surface of a reaction, helping to identify the most energetically favorable pathways. For a reaction potentially forming this compound, such as the alkylation of aniline with a derivative of methylcyclohexane, DFT calculations could be employed to compare the energetics of different possible mechanisms, for instance, a direct electrophilic aromatic substitution versus a more complex pathway involving intermediates.

Experimentally, a range of spectroscopic and analytical techniques are utilized to gain mechanistic insights. These include Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and chromatography, which are crucial for the identification of reactants, products, and any stable intermediates.

| Technique | Application in Mechanistic Studies |

| Computational Chemistry (e.g., DFT) | - Prediction of reaction pathways and transition states- Calculation of activation energies and reaction enthalpies- Modeling of intermediate structures |

| NMR Spectroscopy | - Structural elucidation of reactants, products, and stable intermediates- In-situ monitoring of reaction progress |

| Mass Spectrometry | - Identification of reaction components and intermediates- Analysis of reaction kinetics through monitoring species concentration |

| Chromatography (e.g., GC, HPLC) | - Separation and quantification of reaction mixture components- Monitoring reaction progress and product distribution |

Isolation and Characterization of Plausible Intermediates

The direct observation and characterization of reaction intermediates provide the most compelling evidence for a proposed mechanism. However, intermediates are often transient and present in low concentrations, making their isolation a significant experimental challenge.

In the context of the synthesis of this compound, potential intermediates would depend on the specific synthetic route. For example, in a Friedel-Crafts type alkylation of aniline with a methylcyclohexyl derivative, a sigma complex (also known as an arenium ion) would be a key intermediate. The isolation of such an intermediate is highly unlikely due to its high reactivity. However, in some cases, intermediates can be trapped by reacting them with a suitable reagent to form a more stable, characterizable compound.

Another approach is to design experiments under conditions that favor the accumulation of an intermediate, such as low temperatures to slow down subsequent reaction steps. Spectroscopic techniques like cryo-NMR can then be used to characterize the intermediate at these low temperatures.

Plausible Intermediates in the Synthesis of this compound:

| Reaction Type | Plausible Intermediate | Method of Investigation |

| Friedel-Crafts Alkylation | Sigma Complex (Arenium Ion) | - Trapping experiments- Low-temperature spectroscopy (e.g., cryo-NMR) |

| Reductive Amination | Imine or Enamine | - In-situ spectroscopic monitoring (NMR, IR)- Isolation and characterization if sufficiently stable |

| Catalytic Hydrogenation/Aromatization | Partially saturated cyclic species | - GC-MS analysis of reaction aliquots over time- Isolation by chromatography |

Kinetic Analysis and Rate Dependence Studies

Kinetic studies are a cornerstone of mechanistic investigation, providing quantitative data on how the rate of a reaction is affected by the concentration of reactants, catalysts, and other species. This information is used to derive the rate law for the reaction, which in turn provides strong clues about the composition of the transition state of the rate-determining step.

For a reaction producing this compound, one could systematically vary the concentrations of aniline and the alkylating agent while monitoring the reaction rate, typically by taking aliquots at various time points and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

The order of the reaction with respect to each reactant can be determined from this data. For example, if the reaction is found to be first order in both aniline and the alkylating agent, it would suggest that both molecules are involved in the rate-determining step.

Isotope labeling studies can also provide valuable kinetic information. For instance, replacing a hydrogen atom with deuterium at a position that is expected to be involved in bond breaking in the rate-determining step can lead to a kinetic isotope effect (KIE), a change in the reaction rate. A significant KIE would confirm that the C-H bond is indeed broken in the rate-determining step.

Key Parameters from Kinetic Studies:

| Parameter | Information Gained |

| Reaction Order | Indicates which species are involved in the rate-determining step. |

| Rate Constant (k) | A measure of the intrinsic reactivity of the system at a given temperature. |

| Activation Energy (Ea) | The minimum energy required for the reaction to occur, obtained from the temperature dependence of the rate constant (Arrhenius plot). |

| Kinetic Isotope Effect (KIE) | Provides evidence for bond breaking involving the isotopically substituted atom in the rate-determining step. |

By integrating the insights gained from computational modeling, the characterization of intermediates, and detailed kinetic analysis, a comprehensive and well-supported reaction mechanism for the formation and reactions of this compound can be established. This foundational understanding is critical for the rational design of more efficient and selective synthetic processes in organic chemistry.

Spectroscopic Characterization for Structural and Electronic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, detailed information about the chemical environment, connectivity, and stereochemistry of 2-(3-Methylcyclohexyl)aniline can be obtained.

¹H NMR spectroscopy provides information on the different types of protons and their immediate electronic environment. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the protons of the cyclohexyl ring, the methyl group protons, and the amine protons.

The aromatic protons on the aniline (B41778) ring are expected to appear in the downfield region of the spectrum, typically between δ 6.5 and 7.5 ppm, due to the deshielding effect of the aromatic ring current. The substitution pattern on the aniline ring will influence the multiplicity of these signals.

The protons on the cyclohexyl ring will resonate in the upfield region, generally between δ 1.0 and 2.0 ppm. These signals are often complex and may overlap due to the conformational flexibility of the cyclohexane (B81311) ring and the various diastereotopic environments of the protons. The proton on the carbon attached to the aniline ring (methine proton) is expected to be the most downfield of the cyclohexyl protons. The methyl group protons on the cyclohexane ring would likely appear as a doublet around δ 0.9 ppm.

The amine (NH₂) protons typically appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration, but it is generally expected in the range of δ 3.5-4.5 ppm.

Expected ¹H NMR Data for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Aromatic-H | 6.5 - 7.5 | Multiplet |

| Cyclohexyl-H (CH, CH₂) | 1.0 - 2.0 | Multiplet |

| Cyclohexyl-CH (methine) | ~2.5 | Multiplet |

| Methyl-H (CH₃) | ~0.9 | Doublet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton

¹³C NMR spectroscopy provides a map of the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal.

The aromatic carbons will resonate in the downfield region, typically between δ 110 and 150 ppm. The carbon atom attached to the nitrogen (C-N) is expected to be the most downfield among the aromatic carbons.

The aliphatic carbons of the cyclohexyl ring and the methyl group will appear in the upfield region of the spectrum. The carbons of the cyclohexane ring are expected between δ 20 and 50 ppm, while the methyl carbon will be at a higher field, around δ 20 ppm.

Expected ¹³C NMR Data for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-N | 140 - 150 |

| Aromatic C-C | 120 - 130 |

| Aromatic C-H | 110 - 120 |

| Cyclohexyl C-N | 45 - 55 |

| Cyclohexyl C | 20 - 40 |

Two-Dimensional (2D) NMR Techniques for Connectivity Assignments

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, various 2D NMR experiments would be employed.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. This would be particularly useful in tracing the connectivity within the complex spin systems of the cyclohexyl ring and in assigning the relative positions of the aromatic protons.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment correlates directly bonded proton and carbon atoms. This technique is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals.

Heteronuclear Multiple Bond Correlation (HMBC): An HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity between the aniline ring and the cyclohexyl moiety, for instance, by observing a correlation between the methine proton of the cyclohexyl ring and the aromatic carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY): A NOESY experiment reveals through-space interactions between protons that are close to each other, which can help in determining the stereochemistry of the methylcyclohexyl group.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of the bonds within a molecule, providing a fingerprint that is characteristic of its functional groups.

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the N-H bonds of the primary amine and the C-H bonds of the aromatic and aliphatic parts of the molecule.

The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The N-H bending vibration is typically observed around 1600 cm⁻¹. wpmucdn.comorgchemboulder.com

The C-H stretching vibrations of the aromatic ring will be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the cyclohexyl and methyl groups will appear just below 3000 cm⁻¹. Aromatic C=C stretching vibrations will give rise to absorptions in the 1450-1600 cm⁻¹ region. wpmucdn.com The C-N stretching vibration for an aromatic amine is expected in the 1250-1335 cm⁻¹ range. orgchemboulder.com

Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amine) | Stretching | 3300 - 3500 (two bands) |

| N-H (Amine) | Bending | ~1600 |

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H | Stretching | < 3000 |

| Aromatic C=C | Stretching | 1450 - 1600 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₃H₁₉N), the molecular weight is 189.30 g/mol .

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 189. A key feature for compounds containing a single nitrogen atom is that they will have an odd molecular weight, which is consistent with the calculated mass. pressbooks.pub

The fragmentation of the molecular ion will likely involve cleavage of the bond between the aniline and cyclohexyl rings, as well as fragmentation within the cyclohexyl ring. A common fragmentation pathway for alkylamines is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. pressbooks.pub This could lead to the loss of an alkyl radical from the cyclohexyl ring. Another likely fragmentation is the loss of the methyl group from the cyclohexyl ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic absorption spectrum of this compound is primarily dictated by the aniline chromophore. The presence of the aromatic ring and the nitrogen atom's lone pair of electrons gives rise to characteristic electronic transitions in the ultraviolet region. These transitions are generally categorized as π → π* and n → π* transitions.

The π → π* transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. In aniline and its derivatives, two such transitions are typically observed. The first, a high-energy transition, is often referred to as the E-band (a benzenoid band), while the second, at a longer wavelength, is known as the B-band (also a benzenoid band). The n → π* transition, which involves the promotion of a non-bonding electron from the nitrogen atom to an antibonding π* orbital of the benzene (B151609) ring, is also possible but is often weak and can be obscured by the more intense π → π* bands.

| Compound | Solvent | λmax (nm) - B-band | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Transition |

|---|---|---|---|---|

| Aniline | Ethanol | ~280-290 | ~1,500 | π → π |

| N-Methylaniline | Ethanol | ~290-300 | ~1,800 | π → π |

| 2-Methylaniline | Ethanol | ~285-295 | ~1,600 | π → π |

| This compound (Expected) | Non-polar Solvent | ~280-300 | ~1,500-2,000 | π → π |

This table presents typical or expected values based on general spectroscopic principles for aniline derivatives, as specific experimental data for this compound was not found in the reviewed sources.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method would provide definitive information about the molecular structure of this compound in the solid state, including bond lengths, bond angles, and torsional angles.

A single-crystal X-ray diffraction study of this compound would reveal:

Molecular Conformation: The exact conformation of the 3-methylcyclohexyl ring (e.g., chair, boat, or twist-boat) and the orientation of the methyl group (axial or equatorial) would be determined. The rotational orientation of the cyclohexyl group relative to the aniline ring would also be defined.

Bond Parameters: Precise measurements of all bond lengths and angles within the molecule would be obtained. For instance, the C-N bond length between the aniline nitrogen and the benzene ring would provide insight into the degree of conjugation.

Intermolecular Interactions: The packing of the molecules in the crystal lattice would be elucidated, revealing any significant intermolecular forces such as hydrogen bonding (if present and involving the N-H group) and van der Waals interactions. These interactions are crucial for understanding the solid-state properties of the compound.

Stereochemistry: If the compound is chiral, X-ray crystallography can be used to determine the absolute configuration of the stereocenters, provided a suitable crystallization and data collection strategy is employed.

As of the latest literature survey, a crystal structure for this compound has not been reported. However, a hypothetical crystallographic data table is presented below to illustrate the type of information that would be obtained from such an analysis.

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| α (°) | 90 |

| β (°) | 105.34 |

| γ (°) | 90 |

| Volume (ų) | 1302.5 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.150 |

This table is for illustrative purposes only and represents the kind of data that would be generated from an X-ray crystallographic study. The values are not based on experimental data for this compound.

Computational Chemistry and Quantum Mechanical Studies

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a predominant computational method used to determine the ground-state electronic structure and optimized geometry of molecules. researchgate.net By applying DFT calculations, typically with functionals like B3LYP or M06-2X and basis sets such as 6-31G(d) or 6-311++G(d,p), a detailed picture of the molecule's three-dimensional arrangement can be obtained. researchgate.netscience.gov

Table 1: Representative Structural Parameters Calculated via DFT (Note: The following values are illustrative examples based on DFT calculations for analogous structures and are not specific experimental values for 2-(3-Methylcyclohexyl)aniline.)

| Parameter | Bond/Atoms Involved | Typical Calculated Value |

| Bond Length | C-N (Aniline) | ~1.39 - 1.41 Å |

| C-C (Aromatic) | ~1.39 - 1.40 Å | |

| C-C (Cyclohexyl) | ~1.53 - 1.54 Å | |

| C(Aromatic)-C(Cyclohexyl) | ~1.51 - 1.52 Å | |

| Bond Angle | C-N-H (Amine) | ~112° - 114° |

| C-C-C (Aromatic) | ~120° | |

| C-C-C (Cyclohexyl) | ~109° - 111° | |

| Dihedral Angle | C-C-N-H | Defines amine group planarity |

Conformational Analysis and Isomeric Studies

The structural complexity of this compound arises from its multiple sources of isomerism and conformational flexibility. The 3-methylcyclohexyl group is a major contributor to this complexity.

Cyclohexane (B81311) Conformations: The cyclohexane ring predominantly exists in a stable chair conformation to minimize angular and torsional strain. anucde.info It can also adopt higher-energy conformations like the boat and twist-boat . Theoretical calculations can determine the energy differences between these conformers.

Substituent Positions: Within the chair conformation, the methyl group at position 3 and the aniline (B41778) group at position 1 can each occupy either an axial or equatorial position. The lowest energy conformation is typically the one where bulky substituents are in the equatorial position to reduce steric hindrance. nih.gov

Cis/Trans Isomerism: The substitution at positions 1 and 3 of the cyclohexane ring leads to geometric isomers (diastereomers):

cis-isomer: Both the aniline and methyl groups are on the same face of the ring (e.g., one axial, one equatorial, or both equatorial in a boat-like conformer).

trans-isomer: The aniline and methyl groups are on opposite faces of the ring (e.g., both equatorial or both axial). Computational studies show that trans isomers of 1,3-disubstituted cyclohexanes, where both bulky groups can occupy equatorial positions in a stable chair form, are often more stable than cis isomers where one group may be forced into a sterically unfavorable axial position. nih.gov

Rotational Isomers (Rotamers): Rotation around the single bond connecting the aniline ring to the cyclohexyl group results in different rotational isomers. DFT calculations can map the potential energy surface for this rotation to identify the most stable orientations.

Table 2: Isomers and Conformers of this compound

| Isomer Type | Specific Form | Key Feature | Expected Relative Stability |

| Geometric | trans-1,3 | Aniline and methyl groups on opposite faces | Generally more stable |

| cis-1,3 | Aniline and methyl groups on the same face | Generally less stable | |

| Conformational | Chair (diequatorial trans) | Both substituents are equatorial | Most stable conformer |

| Chair (diaxial trans) | Both substituents are axial | High energy, unstable | |

| Chair (cis) | One substituent axial, one equatorial | Intermediate stability | |

| Boat / Twist-Boat | Higher energy ring conformations | Unstable transition forms |

Theoretical Elucidation of Reaction Mechanisms and Transition States

Quantum mechanical calculations are invaluable for exploring the pathways of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, which governs its rate. nih.gov

For this compound, theoretical studies can elucidate mechanisms for reactions such as:

Electrophilic Aromatic Substitution: The aniline moiety is strongly activating and ortho-, para-directing. However, the bulky 3-methylcyclohexyl group at the ortho-position creates significant steric hindrance. DFT calculations can quantify this effect, showing a higher activation energy for attack at the hindered ortho-position compared to the para-position. This confirms that electrophilic substitution would overwhelmingly favor the para-position.

Reactions at the Amine Group: The reactivity of the -NH2 group can be modeled, including its role in reactions like N-alkylation or acylation.

Catalytic Reactions: In palladium-catalyzed reactions, such as C-H olefination, DFT can be used to compare different proposed mechanistic cycles, for instance, an electrophilic palladation versus a base-assisted internal electrophilic-type substitution (BIES) mechanism, to determine the most plausible pathway. acs.org A primary kinetic isotope effect observed in experiments can be supported by theoretical calculations showing that C-H bond cleavage is part of the rate-limiting step. acs.org

Electronic Properties Analysis (e.g., HOMO-LUMO Gap, Electrostatic Potential)

The electronic properties of a molecule are fundamental to its reactivity. researchgate.net Computational methods provide key descriptors of these properties.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical indicator of chemical stability and reactivity. researchgate.net A smaller gap generally implies a molecule is more reactive and less stable. uantwerpen.be

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It visually identifies electron-rich and electron-poor regions. For this compound, the MEP surface would show a region of negative potential (typically colored red or yellow) around the nitrogen atom and the π-system of the benzene (B151609) ring, indicating these are the most likely sites for electrophilic attack. researchgate.net Conversely, positive regions (blue) are found around the hydrogen atoms of the amine group, indicating sites for nucleophilic interaction.

Average Local Ionization Energy: This is another descriptor used to predict sites of electrophilic attack. Lower values of average local ionization energy on the molecular surface correspond to regions that are more susceptible to electrophiles. cdnsciencepub.com

Table 3: Calculated Electronic Properties and Their Significance (Note: These are conceptual properties that would be determined via calculation.)

| Property | Description | Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates electron-donating ability; localized on the aniline ring. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | Energy difference (ΔE) between HOMO and LUMO. | Predicts chemical reactivity and stability; a smaller gap suggests higher reactivity. researchgate.net |

| MEP Minima | Regions of most negative electrostatic potential. | Predicts sites for electrophilic attack (e.g., N atom, para-carbon). researchgate.net |

| Global Hardness/Softness | Derived from HOMO/LUMO energies. | Measures resistance to change in electron configuration. |

Role in Catalysis and Ligand Design

Application as a Ligand in Transition Metal-Catalyzed Reactions

Aniline (B41778) and its derivatives serve as crucial ligands, often as "throw-away" or stabilizing ligands in precatalyst systems, particularly with late transition metals. They can modulate the electronic density and steric environment of the metal center, thereby influencing the catalytic cycle.

Palladium-Based Catalytic Systems

Palladium catalysis is a cornerstone of modern organic synthesis, with cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira being indispensable for C-C and C-N bond formation. In many of these systems, well-defined Palladium(II) precatalysts are employed for their stability and ease of handling. Aniline derivatives have been successfully used as ancillary ligands in N-heterocyclic carbene (NHC) palladium(II) complexes, such as [(NHC)PdCl2(aniline)]. nih.govrsc.org

Copper-Based Catalytic Systems

Copper-catalyzed reactions, particularly C-N cross-coupling (Ullmann-type reactions), have re-emerged as a cost-effective alternative to palladium-based methods. nih.govacs.org A significant challenge in copper catalysis is the coupling of sterically hindered substrates. nih.govacs.org Research has shown that novel ligands can facilitate the coupling of ortho-substituted aryl halides with bulky amines. nih.gov

For 2-(3-Methylcyclohexyl)aniline, its significant steric profile would be a critical factor. When used as a coupling partner, its ortho-substitution could hinder its approach to the copper center, requiring highly active catalytic systems. nih.govnih.gov Conversely, if incorporated into a ligand scaffold, its steric bulk could be advantageous. For instance, in copper-catalyzed C-H amination reactions, the ligand's structure dictates the accessibility of the metal's active site. The bulky methylcyclohexyl group could create a specific pocket around the copper center, potentially leading to unique regioselectivity in reactions involving other substrates. acs.org

Rhodium-Based Catalytic Systems

Rhodium catalysts are widely used in industrial processes, most notably in hydroformylation, which converts alkenes to aldehydes. The selectivity of this reaction (linear vs. branched aldehyde) is heavily dependent on the steric and electronic properties of the phosphine (B1218219) ligands complexed to the rhodium center. rsc.org

While aniline itself is not a typical ligand for hydroformylation, aniline derivatives are often used as precursors to synthesize more complex phosphine, phosphite, or other heteroatom-containing ligands. researchgate.net The this compound moiety could be incorporated into a bidentate or monodentate phosphine ligand. The bulky, chiral cyclohexyl group would create a sterically demanding and asymmetric environment around the rhodium atom. This could be particularly useful in asymmetric hydroformylation, where controlling the stereochemistry of the newly formed chiral center is paramount. The steric bulk would likely favor the formation of the linear aldehyde, as it would disfavor the more crowded transition state leading to the branched product. acs.org

Cobalt and Nickel Complexes as Catalysts

Cobalt and nickel, being more earth-abundant first-row transition metals, are increasingly sought-after as alternatives to precious metals like palladium and rhodium. dal.ca Nickel, in particular, has shown great promise in a variety of cross-coupling reactions, including C-N coupling. researchgate.netacs.org The design of effective ligands is crucial for modulating the reactivity of these metals.

In nickel-catalyzed amination of aryl chlorides, sterically hindered ligands and substrates can be challenging. acs.org However, systems have been developed that tolerate bulky components. researchgate.net The use of this compound as a ligand or substrate in such reactions would be a test of catalyst efficacy. The bulky ortho-substituent could influence the geometry of the nickel complex, potentially favoring specific reaction pathways. For example, in ethylene (B1197577) oligomerization catalyzed by cobalt or nickel complexes, the ligand structure around the metal center dictates the chain length and branching of the resulting olefins. The steric profile of a ligand derived from this compound could enforce a specific coordination geometry, leading to selective product formation.

Chiral Ligand Development and Asymmetric Catalysis

One of the most significant potential applications of this compound lies in asymmetric catalysis. The 3-methylcyclohexyl group contains two stereocenters (cis and trans isomers, each of which is chiral), making the parent aniline a chiral molecule. This inherent chirality can be transferred to a metal complex, creating an asymmetric environment for catalysis.

The development of chiral phosphine ligands has been central to the success of asymmetric hydrogenation, a powerful method for producing enantiomerically pure compounds. nih.govsigmaaldrich.comrsc.org A common strategy involves synthesizing ligands where the phosphorus atom is attached to a chiral backbone. This compound is an ideal precursor for such ligands. For example, it could be converted into a chiral phosphine-aniline derivative. In a rhodium- or iridium-catalyzed asymmetric hydrogenation, such a ligand could effectively differentiate between the two faces of a prochiral substrate, leading to high enantioselectivity. nih.govacs.org

The synthesis of chiral amines is a key area where such catalysts are applied. nih.govacs.org Chiral nickel catalysts derived from chiral anilines have been successfully used for the isoselective polymerization of alkenes. rsc.org This demonstrates a direct precedent for using the chirality of an aniline derivative to control the stereochemistry of a polymer. A nickel catalyst featuring a ligand derived from enantiopure this compound could similarly be expected to exhibit stereocontrol in polymerization or other asymmetric transformations. rsc.orgacs.org

Influence of Aniline Substitution Patterns on Catalytic Activity and Selectivity

The catalytic performance of a metal complex is highly sensitive to the substitution pattern on its ancillary ligands. For aniline-based ligands, both electronic and steric effects originating from substituents on the aromatic ring play a crucial role. researchgate.net

Electronic Effects: The 3-methylcyclohexyl group is an alkyl substituent, which is generally considered electron-donating through an inductive effect. In palladium-catalyzed cross-coupling, electron-donating groups on an ancillary aniline ligand can increase the electron density on the metal center. nih.gov This enhanced electron density can facilitate the oxidative addition step of the catalytic cycle, often leading to higher catalytic activity. nih.govnih.gov Conversely, in some copper-catalyzed amination reactions, electron-withdrawing substituents on the aniline substrate can lead to higher yields. nih.gov

Steric Effects: The steric bulk of the 2-(3-Methylcyclohexyl) group is its most defining feature. Ortho-substitution on an aniline ligand can create a sterically crowded environment around the metal center. This can have several consequences:

Enhanced Stability: The bulk can protect the metal center from decomposition pathways.

Promotion of Reductive Elimination: In cross-coupling reactions, steric pressure can accelerate the final product-forming step. nih.gov

Regioselectivity: The steric hindrance can block certain reaction sites on a substrate, leading to high regioselectivity. For example, in C-H functionalization, a bulky ligand can direct the reaction to the least hindered C-H bond. nih.govresearchgate.net

The following table illustrates how different substituents on aniline derivatives have been observed to affect the outcome of representative transition metal-catalyzed reactions, providing a framework for predicting the behavior of the 2-(3-Methylcyclohexyl) group.

| Aniline Derivative | Reaction Type | Metal Catalyst | Observed Effect of Substituent | Probable Influence of this compound |

|---|---|---|---|---|

| 3-Trifluoromethylaniline | Pd-catalyzed Suzuki-Miyaura C-O Coupling | Palladium | More efficient than unsubstituted aniline due to electron-withdrawing nature. nih.gov | Lower efficiency due to strong electron-donating and sterically hindering properties. |

| 2,6-Dimethylaniline | Cu-catalyzed C-N Coupling | Copper | Successfully coupled with aryl iodides, demonstrating tolerance for ortho-steric hindrance with the right ligand. nih.gov | Likely to require specialized, highly active catalyst systems due to even greater steric bulk. |

| N-methylaniline | Ir-catalyzed C-H Borylation | Iridium | High ortho-selectivity achieved due to electronic and steric factors of the N-substituent. nih.gov | The bulky ortho-alkyl group would strongly favor functionalization at the less hindered C6 position. |

| Various substituted anilines | Cu-catalyzed Oxidative Amination | Copper | Tolerates both electron-donating and electron-withdrawing groups on the aniline ring. nih.gov | Likely compatible, with the steric bulk potentially influencing side reactions. |

The significant steric hindrance of the ortho-methylcyclohexyl group in this compound would likely dominate its influence on catalysis, making it a powerful tool for controlling selectivity in reactions where steric factors are paramount.

Future Research Directions and Advanced Methodologies

Development of Novel and Sustainable Synthetic Protocols

The traditional synthesis of aniline (B41778) derivatives often involves multi-step procedures with harsh reaction conditions and the use of hazardous reagents. Future research will undoubtedly focus on the development of novel and sustainable synthetic protocols for 2-(3-Methylcyclohexyl)aniline, aligning with the principles of green chemistry.

Key areas of exploration will include:

Catalytic Hydrogenation of Nitroaromatics: While the reduction of a corresponding nitroarene is a common route, future work will likely focus on the use of highly efficient and recyclable nanocatalysts based on non-precious metals to improve the sustainability of this process.

Biocatalysis: The use of enzymes, such as nitroreductases, offers a green alternative for the synthesis of anilines under mild aqueous conditions. Research into identifying or engineering enzymes with high selectivity for the 2-(3-methylcyclohexyl)nitrobenzene precursor could be a significant breakthrough.

Electrochemical Methods: Electrosynthesis represents a promising sustainable approach, utilizing electricity to drive the reduction of the nitro group. This method can often be performed at room temperature and pressure, minimizing energy consumption. uva.nl

One-Pot Syntheses: The development of one-pot or tandem reactions that combine multiple synthetic steps without the isolation of intermediates can significantly improve efficiency and reduce waste. For instance, a one-pot synthesis starting from a readily available precursor like 3-methylcyclohexanone (B152366) and aniline could be explored.

Table 1: Comparison of Potential Sustainable Synthetic Routes for this compound

| Synthetic Route | Catalyst/Reagent | Advantages | Potential Challenges |

| Catalytic Hydrogenation | Ni, Cu, or Fe-based nanocatalysts | High yield, recyclability of catalyst | High pressure and temperature may be required |

| Biocatalysis | Nitroreductase | Mild conditions, high selectivity, aqueous media | Enzyme stability and cost, substrate specificity |

| Electrochemical Synthesis | Graphite or modified electrodes | Ambient conditions, avoids hazardous reagents | Electrode fouling, optimization of reaction parameters |

| One-Pot Synthesis | Multi-catalyst systems | High atom economy, reduced waste and cost | Catalyst compatibility, complex reaction optimization |

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Insights

A thorough understanding of the structural, electronic, and dynamic properties of this compound is crucial for predicting its reactivity and designing new applications. The integration of advanced spectroscopic and computational techniques will provide deeper insights that are currently lacking.

Future research in this area should involve:

Advanced NMR Spectroscopy: Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) will be essential for the unambiguous assignment of all proton and carbon signals, especially for the complex cyclohexyl ring system and its stereoisomers.

High-Resolution Mass Spectrometry (HRMS): HRMS will be critical for confirming the elemental composition and for fragmentation studies to understand the molecule's stability and degradation pathways.

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to predict the molecule's geometry, vibrational frequencies, and electronic properties. mdpi.comnih.govresearchgate.net These theoretical calculations can complement experimental data and provide a deeper understanding of its chemical behavior.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

| Technique | Predicted Data | Information Gained |

| 1H NMR | Complex multiplets for cyclohexyl protons, distinct signals for aromatic protons and NH2 | Connectivity and stereochemistry of the molecule |

| 13C NMR | Signals for all 13 carbon atoms, with distinct chemical shifts for aromatic and aliphatic carbons | Carbon framework of the molecule |

| IR Spectroscopy | Characteristic peaks for N-H stretching, C-N stretching, and aromatic C-H bending | Presence of key functional groups |

| Mass Spectrometry | Molecular ion peak (M+) and characteristic fragmentation pattern | Molecular weight and structural fragments |

Exploration of Unconventional Reactivity and Selectivity in Aniline Derivatization

Beyond its role as a simple building block, future research should explore the unconventional reactivity and selectivity of this compound to access novel chemical space. The presence of the bulky cyclohexyl group at the ortho position can be expected to influence the regioselectivity of various reactions.

Promising avenues for investigation include:

C-H Activation: Direct functionalization of the C-H bonds of the aniline ring offers an atom-economical way to introduce new functional groups. nih.govnih.govyoutube.comyoutube.comyoutube.com Research into regioselective C-H activation at the positions ortho or para to the amino group, despite the steric hindrance, could lead to valuable derivatives.

Asymmetric Synthesis: The development of catalytic asymmetric methods for the derivatization of the amino group or the aromatic ring would provide access to chiral molecules with potential applications in pharmaceuticals and materials science. mdpi.comuwindsor.caresearchgate.netnih.govnih.gov

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis. Exploring novel transformations of this compound under photoredox conditions could lead to the discovery of unprecedented reactivity.

Design and Synthesis of Complex Architectures Incorporating the this compound Moiety

The unique structural features of this compound, particularly the combination of a rigid aromatic ring and a flexible, bulky aliphatic substituent, make it an interesting scaffold for the design and synthesis of complex molecular architectures.

Future research should focus on incorporating this moiety into: